molecular formula C9H15N3O2S B1489490 3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile CAS No. 1706520-00-4

3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile

Cat. No. B1489490
CAS RN: 1706520-00-4
M. Wt: 229.3 g/mol
InChI Key: ORHVTQLUFUUYRX-HHWLVVFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile (DMASA) is an important organic compound used in the synthesis of a variety of drugs and other chemicals. It is a versatile molecule that can be used in a variety of ways, including for the synthesis of drugs and for scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMASA.

Scientific Research Applications

Synthesis and Polymer Applications

  • Novel Synthetic Methodologies : A study by Nishimura et al. (2012) developed a novel synthetic method for 2,5-disubstituted dihydropyrimidines, utilizing cyclization of 1,3-diaza-4-dimethylamino-1,3-butadienes with electron-deficient olefins, highlighting the versatility of dimethylamino functional groups in synthesizing complex heterocycles (Nishimura et al., 2012).

  • Polymerization and Reactivity Studies : Research by Mukaiyama et al. (1967) explored the preparation and reactions of 1-dimethylamino-1-ethylthioethylene with electrophilic reagents, providing foundational knowledge on the reactivity of dimethylamino-containing compounds in polymer science (Mukaiyama et al., 1967).

  • Enamine Cyclization for Derivative Synthesis : Chikhalikar et al. (2011) described the nucleophilic vinylic substitution reaction of aliphatic enaminone with malononitrile and ethyl cyanoacetate to produce pyridin-2(1H)-one derivatives, indicating the potential of dimethylamino functional groups in cyclization reactions to create bioactive compounds (Chikhalikar et al., 2011).

  • Membrane Technology and Biochemical Applications : Godjevargova and Dimov (1995) discussed the modification of poly(acrylonitrile-methylmethacrylate-sodium vinylsulphonate) membranes by grafting with hydrophilic monomers for immobilization of glucose oxidase, showcasing the application of dimethylamino functional groups in enhancing membrane properties for biochemical uses (Godjevargova & Dimov, 1995).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[(E)-2-(dimethylamino)ethenyl]sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-11(2)5-6-15(13,14)9(7-10)8-12(3)4/h5-6,8H,1-4H3/b6-5+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHVTQLUFUUYRX-HHWLVVFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CS(=O)(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/S(=O)(=O)/C(=C/N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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